TDPAM01 - 2231103-08-3

TDPAM01

Catalog Number: EVT-283877
CAS Number: 2231103-08-3
Molecular Formula: C18H22N4O4S2
Molecular Weight: 422.518
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TDPAM01 is Potent Dimeric Positive Allosteric Modulator at the Ligand-Binding Domain of the GluA2 Receptor. TDPAM01 shows nanomolar potency at GluA2.
Synthesis Analysis

Methods and Technical Details

The synthesis of TDPAM01 typically involves several key steps that can vary depending on the desired purity and yield. Common methods include:

  1. Reflux Reaction: This method often utilizes an organic solvent to dissolve reactants, followed by heating to promote the reaction.
  2. Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave energy to heat the reactants more uniformly.
  3. Catalytic Processes: The use of catalysts can significantly improve the efficiency of the synthesis by lowering activation energy.

Technical details often involve specific reagents such as amines and carboxylic acids that react under controlled conditions to yield TDPAM01. The reaction conditions (temperature, pressure, time) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

TDPAM01 possesses a distinct molecular structure characterized by a central carbon atom bonded to various functional groups, including an amide linkage. Its molecular formula can be represented as CxHyNzOwC_xH_yN_zO_w, where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data regarding its molecular weight, boiling point, melting point, and solubility are essential for understanding its behavior in different environments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to elucidate its structure.

Chemical Reactions Analysis

Reactions and Technical Details

TDPAM01 can participate in various chemical reactions typical of amides:

  1. Hydrolysis: In aqueous conditions, TDPAM01 may undergo hydrolysis to form the corresponding acid and amine.
  2. Transamidation: This reaction involves exchanging one amide group for another, which can be facilitated by heat or catalysts.
  3. Nucleophilic Substitution: The compound may react with nucleophiles under certain conditions to form new derivatives.

Each reaction pathway has specific technical requirements regarding temperature, solvent choice, and reactant concentrations to achieve desired outcomes.

Mechanism of Action

Process and Data

The mechanism of action for TDPAM01 is primarily related to its interaction with biological targets such as enzymes or receptors. Research indicates that TDPAM01 may inhibit specific pathways involved in disease processes or modulate receptor activity.

Data from pharmacological studies often reveal kinetic parameters such as binding affinity (Kd) and inhibition constants (Ki), which are crucial for understanding how effectively TDPAM01 interacts with its targets. These interactions may lead to downstream effects that contribute to its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TDPAM01 exhibits several notable physical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.
  • Melting Point: Specific values can vary but are generally reported within a narrow range based on purity.

Chemical properties include stability under various pH conditions, reactivity with common reagents (e.g., acids or bases), and thermal stability which influences storage conditions.

Relevant data from stability studies indicate that TDPAM01 maintains integrity over extended periods when stored under recommended conditions.

Applications

Scientific Uses

TDPAM01 has potential applications in several scientific domains:

  1. Pharmaceutical Development: Its structural characteristics make it suitable for drug design targeting specific diseases.
  2. Biochemical Research: Used as a tool compound for studying enzyme mechanisms or receptor interactions.
  3. Material Science: Investigated for potential uses in creating novel materials due to its unique chemical properties.

Research continues to explore the full scope of applications for TDPAM01, emphasizing its versatility as a compound in both medicinal chemistry and materials science contexts.

Introduction to TDP1 and Its Biological Significance

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical DNA repair enzyme that resolves covalent DNA-protein crosslinks and nucleotide adducts obstructing DNA termini. As a member of the phospholipase D superfamily, TDP1 employs a distinctive two-step catalytic mechanism involving conserved histidine residues to hydrolyze phosphodiester bonds between DNA termini and trapped topoisomerases or other blocking groups. Its function is indispensable for maintaining genomic stability across diverse repair pathways, and dysregulation is mechanistically linked to neurodegenerative syndromes and cancer therapy resistance [3] [7].

Evolutionary Conservation of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

TDP1 exhibits remarkable evolutionary conservation from yeast to humans, underscoring its fundamental role in genome maintenance. The catalytic core comprises two conserved HKN motifs (H263-K495-N516 and H493-K265-N283 in humans) that define the enzyme’s phosphodiesterase activity. Structural analyses reveal additional residues shaping the substrate-binding groove—including Y204, F259, S400, and W590—that are conserved across vertebrates, plants, and fungi (though with variations in lower eukaryotes). For example, phenylalanine at position 259 (F259) is universally conserved except in Saccharomyces cerevisiae, while tryptophan 590 (W590) appears in vertebrates and plants [7] [9].

Table 1: Evolutionary Conservation of Key TDP1 Residues

ResidueHuman PositionConservation PatternFunctional Impact
H263263Universal (catalytic nucleophile)Essential for step 1: Forms covalent DNA intermediate
H493493Universal (general acid/base)Essential for step 2: Hydrolyzes intermediate
F259259Vertebrates, plants, Drosophila; absent in yeastPositions DNA via π-π stacking with nucleobases
S400400Vertebrates, plants, DrosophilaEnhances 3′-end specificity
W590590Vertebrates and plantsCritical for 5′-end processing activity

Biochemical studies demonstrate that mutating universally conserved residues (e.g., H263A or H493R) abolishes catalytic activity, whereas mutations in substrate-binding residues (e.g., F259A or W590A) selectively impair processing of specific DNA lesions. This conservation-function relationship highlights TDP1’s adaptation to handle diverse genomic insults across species [7] [8].

Role in DNA Repair Pathways and Genomic Stability

TDP1 safeguards genomic integrity by resolving an array of 3′- and 5′-DNA blockages through distinct mechanisms:

Topoisomerase-Mediated Damage Repair

  • Topoisomerase I Cleavage Complexes (Top1cc): TDP1 hydrolyzes 3′-phosphotyrosyl bonds generated when Top1 remains covalently trapped on DNA. This function is critical after exposure to camptothecin or endogenous oxidative stress [4] [8].
  • Topoisomerase II Cleavage Complexes (Top2cc): TDP1 processes 5′-phosphotyrosyl bonds in double-stranded DNA with 5′-overhangs, acting as a backup pathway when TDP2 (the primary Top2cc repair enzyme) is impaired [4] [9].

Oxidative and Alkylation Lesion Repair

TDP1 excises non-topoisomerase adducts, including:

  • 3′-Phosphoglycolates (induced by bleomycin or ionizing radiation)
  • 3′-Deoxyribose phosphates (from abasic site hydrolysis)
  • Chain-terminating nucleosides (e.g., cytarabine) [4] [7] [9].

Biochemical assays reveal substrate preferences governed by catalytic residues. For example, S400 enhances 3′-end processing efficiency but suppresses 5′-end activity, while W590 is indispensable for 5′-tyrosyl bond hydrolysis [7].

Integration with Double-Strand Break Repair

TDP1 promotes error-minimized non-homologous end joining (NHEJ) by:

  • Stimulating DNA binding by Ku70/80 and XLF/Cernunnos
  • Forming multiprotein complexes with core NHEJ factors
  • Enhancing DNA-PK kinase activityTable 2: TDP1 Substrates and Repair Pathways
Substrate TypeStructure AdductPrimary PathwayTDP1 Dependency
3′-PhosphotyrosineTop1-DNA crosslinkSSBR, NHEJEssential
5′-PhosphotyrosineTop2-DNA crosslinkBackup for TDP2Moderate
3′-PhosphoglycolateOxidative DSB terminusSSBR, NHEJHigh
3′-Deoxyribose phosphateAbasic site hydrolysisBERHigh
Chain-terminating nucleosidesNucleoside analogsSSBRContext-dependent

Genetic evidence from DT40 chicken cells confirms that TDP1−/− cells exhibit hypersensitivity to camptothecin, etoposide, methyl methanesulfonate (MMS), and ionizing radiation, validating its multi-faceted role in genome maintenance [4] [9].

TDP1 Dysregulation in Neurodegenerative Disorders and Cancer

Neurodegeneration: SCAN1 Syndrome

The autosomal recessive disorder Spinocerebellar Ataxia with Axonal Neuropathy (SCAN1) arises from a homozygous H493R mutation in TDP1. This mutation:

  • Stabilizes the covalent TDP1-DNA intermediate due to defective hydrolysis
  • Accumulates transcription-blocking Top1cc and R-loops
  • Causes unresolved DNA double-strand breaks (DSBs) in G1-phase neurons
  • Impairs TDP2-dependent backup repair through dominant-negative effects [5] [7] [8].

Neuronal cells from SCAN1 patients show elevated transcriptional DSBs, altered gene expression, and mitochondrial dysfunction, linking TDP1 dysfunction to progressive cerebellar degeneration [5] [8].

Cancer Pathogenesis and Therapeutic Opportunities

TDP1 dysregulation in cancer manifests through two contrasting mechanisms:

  • Loss of repair capacity: Reduces clearance of Top1cc, potentiating topoisomerase inhibitor efficacy (e.g., camptothecin derivatives) [4] [8].
  • Gain-of-toxic-function: Catalytic mutants (e.g., H493A, H263A) stabilize covalent TDP1-DNA intermediates, inducing replication-associated DSBs and synergistic cytotoxicity with topoisomerase inhibitors [8].

Table 3: TDP1 in Human Diseases

Disease ContextMolecular DefectCellular ConsequenceTherapeutic Implication
SCAN1H493R mutation (catalytic)Accumulated Top1cc, transcriptional DSBs, R-loopsTargeting TDP2 or PARP as backup pathways
Breast/Ovarian CancerOverexpressionResistance to topoisomerase inhibitorsTDP1 inhibitors (e.g., furamidine analogs)
GlioblastomaAltered nuclear localizationImpaired mitochondrial DNA repairSensitizer for radiation therapy

TDP1 overexpression in tumors confers resistance to chemotherapeutics like camptothecin and etoposide. Consequently, TDP1 inhibitors (e.g., furamidine derivatives) are under investigation to overcome such resistance. Conversely, exploiting stabilized TDP1-DNA intermediates via catalytic mutants represents a novel "enzyme poisoning" strategy for cancer therapy [8] [9].

Properties

CAS Number

2231103-08-3

Product Name

TDPAM01

IUPAC Name

6,6'-(ethane-1,2-diyl)bis(4-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)

Molecular Formula

C18H22N4O4S2

Molecular Weight

422.518

InChI

InChI=1S/C18H22N4O4S2/c1-21-11-19-27(23,24)17-7-5-13(9-15(17)21)3-4-14-6-8-18-16(10-14)22(2)12-20-28(18,25)26/h5-10,19-20H,3-4,11-12H2,1-2H3

InChI Key

PZUOXMWBXQXKJK-UHFFFAOYSA-N

SMILES

CN1CNS(C2=C1C=C(CCC3=CC=C(S(NCN4C)(=O)=O)C4=C3)C=C2)(=O)=O

Solubility

Soluble in DMSO

Synonyms

TDPAM01; TDPAM-01; TDPAM 01;

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